3-(difluoromethoxy)-3-methylazetidine
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Overview
Description
3-(Difluoromethoxy)-3-methylazetidine is a chemical compound characterized by the presence of a difluoromethoxy group and a methyl group attached to an azetidine ring. Azetidines are four-membered nitrogen-containing heterocycles, and the incorporation of fluorine atoms often imparts unique properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethoxy)-3-methylazetidine typically involves the introduction of the difluoromethoxy group into the azetidine ring. One common method is the reaction of azetidine with difluoromethylating agents under controlled conditions. For example, difluoromethylation can be achieved using difluorocarbene reagents, which react with azetidine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the azetidine ring. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-3-methylazetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized azetidines .
Scientific Research Applications
3-(Difluoromethoxy)-3-methylazetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(difluoromethoxy)-3-methylazetidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(difluoromethoxy)-3-methylazetidine include other difluoromethoxy-substituted azetidines and related heterocycles. Examples include:
- 3-(Difluoromethoxy)-3-methylpyrrolidine
- 3-(Difluoromethoxy)-3-methylpiperidine
Uniqueness
What sets this compound apart is its specific combination of the difluoromethoxy group and the azetidine ring, which imparts unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and specific reactivity .
Properties
CAS No. |
1598615-37-2 |
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Molecular Formula |
C5H9F2NO |
Molecular Weight |
137.13 g/mol |
IUPAC Name |
3-(difluoromethoxy)-3-methylazetidine |
InChI |
InChI=1S/C5H9F2NO/c1-5(2-8-3-5)9-4(6)7/h4,8H,2-3H2,1H3 |
InChI Key |
GGCUHTLRZLTIEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)OC(F)F |
Purity |
95 |
Origin of Product |
United States |
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